3-(Aminomethyl)-3-ethoxypentane

Catalog No.
S13833315
CAS No.
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-3-ethoxypentane

Product Name

3-(Aminomethyl)-3-ethoxypentane

IUPAC Name

2-ethoxy-2-ethylbutan-1-amine

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-4-8(5-2,7-9)10-6-3/h4-7,9H2,1-3H3

InChI Key

UJHXKMHVAXQVLH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN)OCC

3-(Aminomethyl)-3-ethoxypentane is an organic compound characterized by its unique structure, featuring a pentane backbone with an ethoxy group and an aminomethyl substituent. Its molecular formula is C7H17NOC_7H_{17}NO, and it possesses a molecular weight of approximately 129.22 g/mol. The compound is notable for its potential applications in pharmaceuticals and chemical synthesis, particularly as a building block in the development of more complex molecules.

Due to its functional groups. Key reaction types include:

  • Nucleophilic Substitution: The aminomethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Mannich Reaction: This compound can be involved in Mannich-type reactions, where it reacts with formaldehyde and other amines to form β-amino carbonyl compounds.
  • Esterification: The ethoxy group may undergo esterification reactions under acidic conditions, forming esters with carboxylic acids.

Several methods can be employed to synthesize 3-(Aminomethyl)-3-ethoxypentane:

  • Alkylation of Amines: Starting from ethoxypentane, the compound can be synthesized through the alkylation of an amine using appropriate alkyl halides.
  • Mannich Reaction: The compound can be prepared via a Mannich reaction involving formaldehyde and an appropriate amine in the presence of a carbonyl compound.
  • Reduction Reactions: Reduction of related precursors may yield 3-(Aminomethyl)-3-ethoxypentane as well.

These methods highlight the versatility in synthesizing this compound from various starting materials.

Several compounds share structural similarities with 3-(Aminomethyl)-3-ethoxypentane. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-AminopentaneC5H13NC_5H_{13}NSimple amine without ethoxy group
2-AminopentaneC5H13NC_5H_{13}NSecondary amine, different position
3-EthoxypentaneC7H16OC_7H_{16}OLacks amino group; only contains ethoxy
3-(Aminomethyl)-1-pentanolC6H15NOC_6H_{15}NOSimilar amine group but different backbone

Uniqueness: The presence of both the aminomethyl and ethoxy groups distinguishes 3-(Aminomethyl)-3-ethoxypentane from its analogs, offering unique reactivity and potential biological interactions that warrant further exploration.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.146664230 g/mol

Monoisotopic Mass

145.146664230 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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